8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description
“8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based compounds, both natural and synthetic, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in the scientific community . Various synthetic strategies have been used for constructing the core scaffold . In recent years, research interest has been directed towards the synthesis of C(1)-substituted derivatives of THIQ, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Chemical Reactions Analysis
The C(1)-functionalization of THIQs with alkynes has been explored using various heterogeneous catalysts . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .
Scientific Research Applications
Synthesis of Chloro Compounds : Pyridine hydrochloride, a reagent, has been shown to be effective for synthesizing chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline. This suggests potential applications in synthesizing derivatives of 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride for various chemical studies (Mongin et al., 1996).
Synthesis of Tetrahydroisoquinoline Derivatives : Research indicates methods for synthesizing 8-chloro-3,4-dihydroisoquinoline and its application in producing various 8-aryl-3,4-dihydroisoquinolines. These derivatives have potential as building blocks in synthesizing drug candidates, implying a role for this compound in pharmaceutical research (Hargitai et al., 2018).
AMPA Receptor Antagonist Synthesis : A study demonstrates the synthesis of the AMPA receptor antagonist SPD 502, involving a derivative of 1,2,3,4-tetrahydroisoquinoline. This shows the potential use of this compound in developing neurological or psychiatric medications (Geng Min, 2011).
Phenylethanolamine N-Methyltransferase Inhibition : A compound closely related to 8-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, has been identified as an inhibitor of phenylethanolamine N-methyltransferase. This suggests possible research applications in studying and potentially treating diseases related to this enzyme (Demarinis et al., 1981).
Local Anesthetic Activity Evaluation : A recent study evaluated the local anesthetic activity, acute toxicity, and structure–toxicity relationship of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. This research could inform applications of this compound in developing new anesthetic agents (Azamatov et al., 2023).
Properties
IUPAC Name |
8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-9-7-5-12-4-3-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSMWPIXZJMWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230807-08-4 |
Source
|
Record name | 8-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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